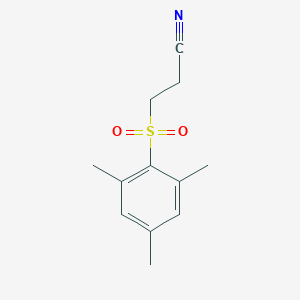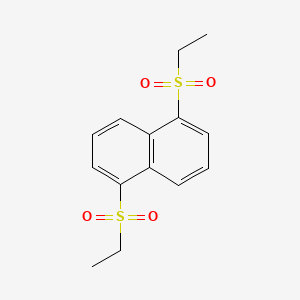![molecular formula C21H18N2O5S B3827829 2-{[(3-{[(3-methylphenyl)amino]carbonyl}phenyl)sulfonyl]amino}benzoic acid](/img/structure/B3827829.png)
2-{[(3-{[(3-methylphenyl)amino]carbonyl}phenyl)sulfonyl]amino}benzoic acid
Descripción general
Descripción
2-{[(3-{[(3-methylphenyl)amino]carbonyl}phenyl)sulfonyl]amino}benzoic acid, also known as MSB, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to a class of compounds called sulfonamides, which are known to have a wide range of biological activities.
Mecanismo De Acción
The mechanism of action of 2-{[(3-{[(3-methylphenyl)amino]carbonyl}phenyl)sulfonyl]amino}benzoic acid is complex and involves multiple pathways. In cancer cells, 2-{[(3-{[(3-methylphenyl)amino]carbonyl}phenyl)sulfonyl]amino}benzoic acid inhibits the activity of CAIX, which is overexpressed in many types of cancer and plays a key role in tumor growth and survival. In inflammation, 2-{[(3-{[(3-methylphenyl)amino]carbonyl}phenyl)sulfonyl]amino}benzoic acid reduces the production of inflammatory cytokines by inhibiting the activity of an enzyme called caspase-1, which is involved in the processing and secretion of these cytokines. In neuroscience, 2-{[(3-{[(3-methylphenyl)amino]carbonyl}phenyl)sulfonyl]amino}benzoic acid enhances the activity of BDNF by activating a specific receptor called TrkB, which is important for the survival and function of neurons.
Biochemical and Physiological Effects:
2-{[(3-{[(3-methylphenyl)amino]carbonyl}phenyl)sulfonyl]amino}benzoic acid has been shown to have a wide range of biochemical and physiological effects, depending on the specific application and experimental conditions. In cancer cells, 2-{[(3-{[(3-methylphenyl)amino]carbonyl}phenyl)sulfonyl]amino}benzoic acid inhibits cell proliferation, induces cell cycle arrest, and promotes cell death. In inflammation, 2-{[(3-{[(3-methylphenyl)amino]carbonyl}phenyl)sulfonyl]amino}benzoic acid reduces the production of inflammatory cytokines, inhibits the activation of immune cells, and reduces tissue damage. In neuroscience, 2-{[(3-{[(3-methylphenyl)amino]carbonyl}phenyl)sulfonyl]amino}benzoic acid enhances neuronal survival, promotes synaptic plasticity, and improves cognitive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-{[(3-{[(3-methylphenyl)amino]carbonyl}phenyl)sulfonyl]amino}benzoic acid has several advantages for lab experiments, including its high potency, selectivity, and water solubility. However, 2-{[(3-{[(3-methylphenyl)amino]carbonyl}phenyl)sulfonyl]amino}benzoic acid also has some limitations, such as its relatively low stability in aqueous solutions and its potential for off-target effects.
Direcciones Futuras
There are several future directions for 2-{[(3-{[(3-methylphenyl)amino]carbonyl}phenyl)sulfonyl]amino}benzoic acid research, including the development of more potent and selective analogs, the investigation of 2-{[(3-{[(3-methylphenyl)amino]carbonyl}phenyl)sulfonyl]amino}benzoic acid's effects on other biological pathways and systems, and the exploration of 2-{[(3-{[(3-methylphenyl)amino]carbonyl}phenyl)sulfonyl]amino}benzoic acid's potential therapeutic applications in various diseases. Additionally, the development of new synthetic methods for 2-{[(3-{[(3-methylphenyl)amino]carbonyl}phenyl)sulfonyl]amino}benzoic acid and its analogs may also be an area of future research.
Aplicaciones Científicas De Investigación
2-{[(3-{[(3-methylphenyl)amino]carbonyl}phenyl)sulfonyl]amino}benzoic acid has been studied for its potential applications in various scientific fields, including cancer research, inflammation research, and neuroscience research. In cancer research, 2-{[(3-{[(3-methylphenyl)amino]carbonyl}phenyl)sulfonyl]amino}benzoic acid has been shown to inhibit the growth of cancer cells by blocking the activity of a protein called carbonic anhydrase IX (CAIX). In inflammation research, 2-{[(3-{[(3-methylphenyl)amino]carbonyl}phenyl)sulfonyl]amino}benzoic acid has been shown to reduce the production of inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). In neuroscience research, 2-{[(3-{[(3-methylphenyl)amino]carbonyl}phenyl)sulfonyl]amino}benzoic acid has been shown to enhance the activity of a protein called brain-derived neurotrophic factor (BDNF), which is important for neuronal survival and function.
Propiedades
IUPAC Name |
2-[[3-[(3-methylphenyl)carbamoyl]phenyl]sulfonylamino]benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O5S/c1-14-6-4-8-16(12-14)22-20(24)15-7-5-9-17(13-15)29(27,28)23-19-11-3-2-10-18(19)21(25)26/h2-13,23H,1H3,(H,22,24)(H,25,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJTVDPOKWKJYBL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C2=CC(=CC=C2)S(=O)(=O)NC3=CC=CC=C3C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-m-Tolylcarbamoyl-benzenesulfonylamino)-benzoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-(4-{[2-(4-nitrophenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}phenoxy)benzoic acid](/img/structure/B3827748.png)
![4-(4-{[2-(1-naphthyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}phenoxy)benzoic acid](/img/structure/B3827751.png)






![1,1'-[1,5-naphthalenediylbis(thio)]diacetone](/img/structure/B3827815.png)
![4-({3-[(diethylamino)sulfonyl]benzoyl}amino)benzoic acid](/img/structure/B3827822.png)
![4-{[(3-{[(4-methoxyphenyl)amino]carbonyl}phenyl)sulfonyl]amino}benzoic acid](/img/structure/B3827834.png)
![4-({3-[(4-chlorophenyl)sulfonyl]phenyl}sulfonyl)morpholine](/img/structure/B3827835.png)

